molecular formula C17H17N5OS B2911472 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 1251604-28-0

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide

Cat. No.: B2911472
CAS No.: 1251604-28-0
M. Wt: 339.42
InChI Key: DBGXPJCYZAQZMU-UHFFFAOYSA-N
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Description

2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule is built around a pyrimidine core, a privileged structure in medicinal chemistry, which is functionalized with a 3,5-dimethyl-1H-pyrazol-1-yl moiety and a phenylacetamide group via a thioether linkage . The strategic incorporation of multiple nitrogen-containing heterocycles into a single molecular framework is a common approach in drug discovery to enhance biological activity and selectivity . Pyrimidine and pyrazole derivatives are extensively investigated for their plethora of applications in anticancer drug development, showing promise against a range of cancers, including breast cancer, myeloid leukemia, and pancreatic cancer . Furthermore, such hybrid molecules often exhibit a broad spectrum of other biological activities, such as antibacterial, antifungal, and anti-inflammatory properties, making them valuable scaffolds for hit-to-lead optimization campaigns . The presence of the thioether bridge and the acetamide functionality can influence the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its mechanism of action and potential as a key intermediate in the synthesis of novel bioactive molecules.

Properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-8-13(2)22(21-12)15-9-17(19-11-18-15)24-10-16(23)20-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGXPJCYZAQZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C18H19N5OSC_{18}H_{19}N_{5}OS, indicating a structure that includes a thioether linkage and multiple heterocyclic rings (pyrazole and pyrimidine). The compound's structure can be represented as follows:

ComponentDescription
Molecular Formula C18H19N5OSC_{18}H_{19}N_{5}OS
SMILES Notation C1=CC(=NC(=N1)SC(C)C)N2C(=CC(=N2)C)
InChIKey RTCFPQSRGOFSHW-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole and pyrimidine exhibit significant antimicrobial properties. For example, compounds related to This compound have been tested against various bacterial strains. In one study, synthesized pyrazole derivatives demonstrated moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics like ciprofloxacin .

Anticonvulsant Potential

Another area of investigation includes the anticonvulsant properties of similar compounds. Research indicates that some derivatives exhibit significant activity in animal models of epilepsy, particularly in the maximal electroshock (MES) test. This suggests a potential for these compounds to modulate neuronal excitability through interactions with voltage-sensitive sodium channels .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. In particular, studies have focused on its interaction with human recombinant alkaline phosphatase and ecto-nucleotidases. These enzymes play crucial roles in cellular signaling and metabolism, and their inhibition can lead to therapeutic effects in conditions such as cancer and inflammatory diseases .

Study 1: Antimicrobial Activity Evaluation

In a systematic evaluation of antimicrobial activity, several synthesized pyrazole derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrazole ring significantly enhanced antibacterial potency. Compounds exhibiting the highest activity showed inhibition zones larger than those of reference drugs .

Study 2: Anticonvulsant Screening

A study assessing the anticonvulsant effects of related compounds revealed that modifications to the phenylacetamide moiety could enhance efficacy. The most promising candidates were subjected to further testing in the 6-Hz seizure model, indicating their potential for treating partial seizures resistant to conventional therapies .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The addition of electron-withdrawing groups (e.g., bromine, fluorine) increases molecular weight significantly. For example, the bromo-fluoro derivative (436.3 g/mol) is ~80 g/mol heavier than the parent compound.
  • Acetylation (4-acetylphenyl analog) adds an oxygen atom and increases molecular weight by ~25 g/mol .

Bromine Substituents: The 4-bromo-2-fluorophenyl derivative may improve halogen bonding interactions in protein-ligand complexes, a feature exploited in drug design .

Synthetic Accessibility :

  • The acetylated analog (C₁₉H₁₉N₅O₂S) requires additional steps for ketone introduction, whereas halogenated derivatives are likely synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

Research Findings and Limitations

  • Biological Activity: No direct pharmacological data are available for the parent compound or its analogs in the provided evidence.
  • Data Gaps : Critical physical properties (e.g., melting points, solubility) and safety data (MSDS) remain unreported, limiting industrial or pharmacological evaluation .

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